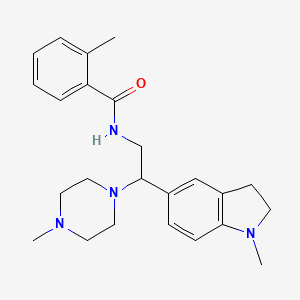

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

The compound 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide features a benzamide core substituted with a 2-methyl group. The nitrogen atom of the benzamide is linked to a branched ethyl chain bearing both a 1-methylindolin-5-yl moiety and a 4-methylpiperazine group.

Synthetic routes for analogous benzamides typically employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds, as demonstrated in the synthesis of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives . Structural characterization of such compounds relies on FTIR and NMR spectroscopy to confirm functional groups and regiochemistry .

Properties

IUPAC Name |

2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O/c1-18-6-4-5-7-21(18)24(29)25-17-23(28-14-12-26(2)13-15-28)19-8-9-22-20(16-19)10-11-27(22)3/h4-9,16,23H,10-15,17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUAOQPZCWRWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

Formation of the Benzamide Core: The benzamide core is formed by reacting a benzoyl chloride derivative with an amine group, often under basic conditions using reagents like triethylamine.

Final Coupling: The final step involves coupling the indoline and piperazine moieties to the benzamide core. This can be achieved through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the benzamide core or the indoline ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Major Products

Oxidation Products: Oxidized derivatives of the indoline and piperazine rings.

Reduction Products: Reduced forms of the benzamide core and indoline ring.

Substitution Products: Halogenated or other substituted derivatives at the piperazine ring.

Scientific Research Applications

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Functional Group Analysis

- Piperazine Derivatives : The 4-methylpiperazine group in the target compound and AM6 is associated with improved aqueous solubility and basicity, which may enhance interactions with acidic binding pockets in biological targets .

- Indole vs. Benzimidazole : The 1-methylindolin-5-yl group in the target compound could favor serotonin receptor interactions, while benzimidazole in Compound 5 () is linked to antimicrobial and kinase inhibitory activity .

- Electron-Withdrawing Groups : AM6’s trifluoromethyl group and WDR5-0102’s nitro substituent may increase metabolic stability but could reduce oral bioavailability compared to the target compound’s methyl and indole groups .

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analogs offer insights:

- WDR5-0102 : The nitro and chloro substituents in WDR5-0102 are hallmarks of anticancer scaffolds targeting DNA or redox pathways .

- Compound 5 () : Benzimidazole-containing benzamides exhibit antimicrobial activity, likely via DNA gyrase inhibition .

Further studies should evaluate its pharmacokinetics and binding affinity relative to these analogs.

Biological Activity

2-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzamide core and substituted indole and piperazine rings, suggests diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.

Structural Overview

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C24H32N4O

- Molecular Weight : 392.5 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the indole moiety is known to enhance interactions with serotonin receptors, while the piperazine ring contributes to binding affinity with dopamine receptors. These interactions suggest potential applications in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological properties:

- Antidepressant Activity : The compound has shown promise in modulating serotonin levels, which could lead to antidepressant effects.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Antiviral Activity : Similar compounds have demonstrated inhibitory effects against viruses such as influenza A, indicating potential antiviral applications.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, a study reported an IC50 value of 7.53 μmol/L against influenza A virus, highlighting its antiviral potential .

Comparative Analysis

A comparative analysis with structurally related compounds reveals distinct biological profiles. The following table summarizes key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | Structure | Contains a morpholine instead of piperazine, potentially altering biological activity. |

| N-[2-(1H-indol-3-yl)ethyl]-3-(1,3-dioxobutyl)piperidin-2-one | Structure | Features a piperidinone ring, showcasing different pharmacological properties. |

| 5-fluoro-N-[4-chlorophenyl]-N'-methylindole | Structure | Lacks piperazine functionality; primarily studied for its anticancer properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.